[(Z)-hex-2-enyl] 4-fluorobenzoate
Description
[(Z)-hex-2-enyl] 4-fluorobenzoate is an ester derivative of 4-fluorobenzoic acid, characterized by a (Z)-configured hex-2-enyl group attached to the carboxylate moiety. The Z stereochemistry of the hex-2-enyl group may influence molecular conformation, solubility, and intermolecular interactions, as seen in analogous fluorinated esters with unsaturated side chains .
Properties
IUPAC Name |
[(Z)-hex-2-enyl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h4-9H,2-3,10H2,1H3/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVGBRKRRIGIFD-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCOC(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\COC(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-hex-2-enyl] 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with (Z)-hex-2-enol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
[(Z)-hex-2-enyl] 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: 4-fluorobenzoic acid or 4-fluorobenzaldehyde.
Reduction: [(Z)-hex-2-enyl] 4-fluorobenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
[(Z)-hex-2-enyl] 4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(Z)-hex-2-enyl] 4-fluorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-fluorobenzoic acid and (Z)-hex-2-enol, which can then participate in various biochemical pathways. The fluorine atom on the benzene ring can influence the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
*4-FB: 4-fluorobenzoate moiety
The Z-configured double bond in this compound may enhance its interaction with biological targets, analogous to unsaturated pyrimidine derivatives showing superior inhibitory effects . Fluorinated aromatic esters generally exhibit higher metabolic stability than non-fluorinated counterparts due to the strong C-F bond .
Degradation and Environmental Persistence
4-Fluorobenzoate esters are recalcitrant to microbial degradation due to the C-F bond’s strength (~485 kJ/mol). However, specialized enzymes like 4-fluorobenzoate dehalogenases in Pseudomonas and Burkholderia spp. can cleave the C-F bond, yielding 4-hydroxybenzoate and fluoride . Aerobic degradation involves oxygen-dependent ring cleavage, while anaerobic pathways remain less characterized . Compared to non-fluorinated esters, this compound likely persists longer in the environment, necessitating targeted bioremediation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
